4-tert-Butylphenyl-(2-thienyl)methanol
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Overview
Description
4-tert-Butylphenyl-(2-thienyl)methanol is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a methanol group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl-(2-thienyl)methanol typically involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the para position.
Thiophene Introduction: The brominated compound is then reacted with thiophene in the presence of a palladium catalyst to form the thiophenyl derivative.
Reduction: Finally, the thiophenyl derivative is reduced to introduce the methanol group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylphenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH, KOH).
Major Products Formed:
Oxidation: 4-tert-Butylphenyl-(2-thienyl)carboxylic acid
Reduction: 4-tert-Butylphenyl-(2-thienyl)amine
Substitution: 4-tert-Butylphenyl-(2-thienyl)chloride
Scientific Research Applications
4-tert-Butylphenyl-(2-thienyl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-tert-Butylphenyl-(2-thienyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-tert-Butylphenyl-(2-thienyl)methanol is unique due to its combination of functional groups and structural features. Similar compounds include:
4-tert-Butylphenol: Lacks the thiophene and methanol groups.
2-Thienylmethanol: Lacks the tert-butyl group.
4-tert-Butylthiophenol: Lacks the methanol group.
Properties
IUPAC Name |
(4-tert-butylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)12-8-6-11(7-9-12)14(16)13-5-4-10-17-13/h4-10,14,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWFBYQNNJARAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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